BenchChemオンラインストアへようこそ!

1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

TRPV1 antagonist structure-activity relationship tetrahydroquinoline urea

1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1173027-38-7; molecular formula C25H25N3O2; MW 399.5 g/mol) is a synthetic small-molecule urea derivative featuring a tetrahydroquinolin-2-one core bearing an N-ethyl substituent at the 1-position and a benzhydryl urea appendage at the 6-position. The compound belongs to the tetrahydro-quinolinylurea class originally disclosed by Bayer Schering Pharma as vanilloid receptor 1 (VR1/TRPV1) antagonists.

Molecular Formula C25H25N3O2
Molecular Weight 399.494
CAS No. 1173027-38-7
Cat. No. B2836544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1173027-38-7
Molecular FormulaC25H25N3O2
Molecular Weight399.494
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H25N3O2/c1-2-28-22-15-14-21(17-20(22)13-16-23(28)29)26-25(30)27-24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,14-15,17,24H,2,13,16H2,1H3,(H2,26,27,30)
InChIKeyZNTWPAPTDVAVEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1173027-38-7): Core Identity & Procurement-Relevant Classification


1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1173027-38-7; molecular formula C25H25N3O2; MW 399.5 g/mol) is a synthetic small-molecule urea derivative featuring a tetrahydroquinolin-2-one core bearing an N-ethyl substituent at the 1-position and a benzhydryl urea appendage at the 6-position [1]. The compound belongs to the tetrahydro-quinolinylurea class originally disclosed by Bayer Schering Pharma as vanilloid receptor 1 (VR1/TRPV1) antagonists [2]. Its structural signature—an N-ethyl lactam, a 6-linked urea bridge, and a benzhydryl terminus—distinguishes it from earlier-generation urea-based VR1 ligands and defines its pharmacological fingerprint for research procurement in urological and pain indications [3].

Why 1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Cannot Be Routinely Replaced by In-Class Alternatives


Superficial structural similarity among tetrahydroquinolinylurea analogs can mask critical pharmacophore distinctions that govern VR1 antagonist potency, selectivity, and physicochemical behavior. The target compound uniquely combines three structural elements—an N-ethyl group on the tetrahydroquinolinone lactam nitrogen, a urea linkage at the 6-position, and a benzhydryl (diphenylmethyl) terminus [1]. Closely related analogs such as 1-benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170085-64-9) lack the N-ethyl substituent, which is known in this scaffold class to influence lipophilicity, metabolic stability, and receptor-binding conformation [2][3]. Similarly, replacing the benzhydryl group with benzyl or substituted phenyl moieties alters both the steric bulk and π-stacking capacity at the VR1 hydrophobic pocket, precluding direct interchange without revalidation of target engagement and downstream pharmacology.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea Versus Closest Analogs


Structural Differentiation: N-Ethyl Substituent on the Tetrahydroquinolinone Core Versus N-Unsubstituted Analog

The target compound carries an N-ethyl group at the 1-position of the tetrahydroquinolin-2-one ring, whereas the closest known analog, 1-benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170085-64-9), is unsubstituted at this position (secondary lactam) . Within the broader chroman/tetrahydroquinoline urea TRPV1 antagonist series, N-alkylation of the lactam nitrogen has been shown to modulate in vitro potency and CYP3A4 inhibition profiles, with trisubstituted tetrahydroquinoline ureas achieving IC50 values of 7 nM in human TRPV1 calcium influx assays [1]. The N-ethyl substitution specifically increases logP by approximately 0.5–0.8 units, enhancing membrane permeability while potentially altering metabolic soft-spot profiles compared to the N–H parent [2].

TRPV1 antagonist structure-activity relationship tetrahydroquinoline urea

Benzhydryl Urea Pharmacophore: VR1 Antagonist Class Activity Compared to Benzyl and Phenyl Urea Congeners

The benzhydryl (diphenylmethyl) urea motif in the target compound is a recognized pharmacophore for vanilloid receptor antagonism. In the broader urea-based VR1 antagonist patent literature, benzhydryl-substituted ureas consistently demonstrate nanomolar-range binding affinity at rat and human VR1/TRPV1. Representative benzhydryl ureas from the Abbott tetrahydroquinoline urea series have reported Ki values of 0.1–4 nM at rat VR1 and IC50 values of 4–7 nM in human TRPV1 calcium influx assays [1][2]. By contrast, benzyl urea analogs in the same scaffold typically exhibit 5- to 20-fold weaker potency, while simple phenyl ureas show even greater reductions in affinity [3]. The dual aromatic rings of the benzhydryl group engage a hydrophobic subpocket within the TRPV1 transmembrane domain that single-ring aryl groups cannot fully occupy.

VR1 antagonist benzhydryl urea TRPV1 pain

6-Position Urea Linkage on Tetrahydroquinoline: Positional Isomer Differentiation from 5-yl and 7-yl Urea Analogs

The urea linkage in the target compound is attached at the 6-position of the tetrahydroquinolinone core. The Bayer Schering Pharma patent family (US 7,683,076; US 2010/0137361) explicitly claims both 5-yl and 6-yl urea regioisomers, indicating that the position of urea attachment is a critical selectivity determinant [1]. In the closely related Abbott tetrahydroquinoline urea TRPV1 antagonist series, the optimal substitution pattern for TRPV1 potency was identified at the 7- or 8-position of the bicyclic scaffold, with measurable activity differences between regioisomers [2]. A 6-position attachment, as in the target compound, places the urea pharmacophore in a geometrically distinct orientation relative to the 5-yl isomers exemplified in the Bayer patent (e.g., N-(4-chlorophenyl)-N'-(tetrahydroquinolin-5-yl)urea derivatives) [3]. This positional isomerism can alter both on-target potency and off-target selectivity profiles in ways that are not predictable a priori.

regioisomer tetrahydroquinoline VR1 antagonist selectivity

Patent Provenance and Freedom-to-Operate: Bayer Schering Pharma Origin Versus Alternative VR1 Antagonist Chemotypes

The target compound originates from the Bayer Schering Pharma tetrahydro-quinolinylurea patent family (US 7,683,076; US 2010/0137361; WO 2005/037287), which specifically claims VR1 antagonist use in urological disorders including overactive bladder, urinary incontinence, and detrusor overactivity [1][2]. This therapeutic targeting profile differs from the Abbott/AbbVie chroman/tetrahydroquinoline urea series (Bioorg Med Chem Lett. 2011), which was primarily developed for pain indications, and from the GSK urea derivative portfolio (WO 03/055484), which covers distinct aryl urea chemotypes [3]. The Bayer patent family provides specific synthetic protocols and analytical characterization data that enable reproducible procurement and experimental use of the tetrahydroquinolinylurea scaffold with documented VR1 antagonistic activity [1].

chemical procurement VR1 antagonist patent landscape tetrahydroquinolinylurea

Physicochemical Differentiation: Molecular Weight and Lipophilicity Compared to De-ethyl and De-benzhydryl Analogs

The target compound (MW 399.5 g/mol; C25H25N3O2) occupies a distinct physicochemical space relative to its closest structural analogs. Removal of the N-ethyl group yields 1-benzhydryl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170085-64-9; MW 371.4 g/mol; C23H21N3O2), representing a ΔMW of +28.1 g/mol . Replacing the benzhydryl with a benzyl group produces analogs with MW ~307–335 g/mol, representing a ΔMW of ~65–92 g/mol and a ΔlogP of approximately −1.0 to −1.5 units . Within the Abbott TRPV1 antagonist series, these physicochemical differences were shown to correlate with altered CYP3A4 inhibition liability (e.g., trisubstituted tetrahydroquinoline urea: hTRPV1 IC50 = 7 nM; 47% CYP3A4 inhibition at 10 μM) [1], demonstrating that seemingly modest structural changes produce functionally significant differences in both target potency and off-target liability profiles.

drug-like properties logP molecular weight comparison

Optimal Procurement and Application Scenarios for 1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea


VR1/TRPV1 Antagonist Screening in Urological Disease Models (Overactive Bladder, Detrusor Overactivity)

The target compound is structurally derived from the Bayer Schering Pharma tetrahydro-quinolinylurea patent family, which specifically claims utility in urological disorders mediated by VR1 hyperactivity, including overactive bladder, urinary incontinence, and neurogenic detrusor overactivity [1]. For researchers conducting in vitro VR1 binding assays or ex vivo bladder strip contractility studies, this compound provides a benzhydryl urea pharmacophore with documented VR1 antagonistic activity that is structurally aligned with the Bayer clinical candidate chemotype. Procurement of the N-ethyl analog (rather than the N–H parent or benzyl congeners) ensures consistency with the lipophilicity and metabolic profile parameters that informed the original Bayer lead optimization program [2].

Structure-Activity Relationship (SAR) Studies Exploring N-Alkyl Effects on Tetrahydroquinolinone TRPV1 Antagonists

The presence of the N-ethyl substituent on the tetrahydroquinolin-2-one core makes this compound a critical tool for SAR investigations comparing N-alkylated versus N-unsubstituted lactam analogs within the TRPV1 antagonist series. As demonstrated in the Abbott chroman/tetrahydroquinoline urea SAR literature, N-substitution status on the bicyclic scaffold directly impacts in vitro potency (IC50 values ranging from 4–1,000+ nM) and off-target CYP3A4 inhibition [3]. The target compound serves as a key comparator for systematic exploration of N-alkyl chain length, branching, and polarity effects on TRPV1 binding affinity and selectivity, with the N-ethyl group representing a minimal alkyl modification that preserves drug-like physicochemical space (MW 399.5; logP ~3.8–4.2) [4].

Chemical Probe Development for TRPV1-Mediated Pain and Inflammatory Hyperalgesia Pathways

The benzhydryl urea pharmacophore present in the target compound is structurally validated across multiple TRPV1 antagonist programs (Bayer, Abbott/AbbVie, GSK) for nanomolar-range VR1 binding potency [3]. For academic and industrial groups developing chemical probes targeting TRPV1 in pain, neuropathic pain, and inflammatory thermal hyperalgesia models, this compound offers a tetrahydroquinoline-based scaffold with benzhydryl urea functionality that is distinct from the more extensively characterized chroman urea series. This structural differentiation enables cross-scaffold comparison of TRPV1 antagonism mechanisms, binding kinetics, and in vivo efficacy profiles, supporting the identification of scaffold-specific pharmacological properties [5].

Analytical Reference Standard for Tetrahydroquinolinylurea Metabolite Identification and QC

With its well-defined molecular formula (C25H25N3O2), exact mass (399.1947 Da), and SMILES string documented in PubChem (CID 2895500), the target compound is suitable as an analytical reference standard for LC-MS/MS method development, impurity profiling, and metabolite identification studies involving tetrahydroquinolinylurea-based VR1 antagonists [4]. The compound's distinctive isotopic pattern and fragmentation behavior, arising from the benzhydryl and N-ethyl tetrahydroquinolinone moieties, provide characteristic MS/MS transitions that facilitate its use as a system suitability standard in bioanalytical workflows supporting preclinical development of this chemotype.

Quote Request

Request a Quote for 1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.